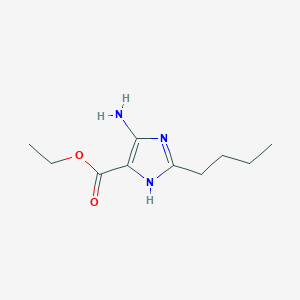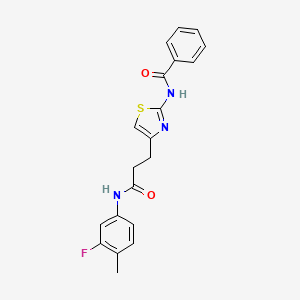![molecular formula C21H19N5O2S B2584928 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 896316-87-3](/img/structure/B2584928.png)
2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings, in particular, are likely to contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions that exploit the reactivity of the pyrrole and triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxyphenyl and phenylacetamide groups could impact its solubility, while the pyrrole and triazole rings could affect its reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Modification and Evaluation of Derivatives: This compound and its derivatives exhibit significant anticancer effects. For instance, a modified version of this compound, where the acetamide group is replaced with an alkylurea moiety, has shown potent antiproliferative activities against various human cancer cell lines, along with reduced toxicity (Xiao-meng Wang et al., 2015).
- Targeting Specific Cancer Pathways: Another research study synthesized derivatives of this compound, demonstrating their ability to inhibit tumor growth effectively in certain models, such as a mice S180 model. These findings suggest the potential of such compounds as effective anticancer agents with low toxicity (N. Chalenko et al., 2019).
- In Vitro Anticancer Evaluation: A novel series of derivatives of this compound was evaluated for anticancer activities against various cancer cell lines, showing significant potential for further development and study (Volodymyr Zyabrev et al., 2022).
Antimicrobial and Antifungal Applications
- Structural Elucidation and Screening: This compound has been structurally elucidated and screened for in vitro antimicrobial and antifungal activities. Certain derivatives of this compound have shown considerable effectiveness against a range of microbial strains (B. MahyavanshiJyotindra et al., 2011).
- Synthesis and Antimicrobial Studies: Novel derivatives of this compound were prepared and evaluated for their antimicrobial activity, with some showing significant antibacterial activity (Bhimagouda S. Patil et al., 2010).
Wirkmechanismus
The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. The presence of the pyrrole and triazole rings suggests it might interact with biological targets in a manner similar to other compounds containing these groups .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-11-7-8-16(14-18)20-23-24-21(26(20)25-12-5-6-13-25)29-15-19(27)22-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWZNQBBTXHCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

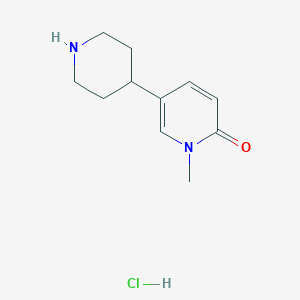
![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)
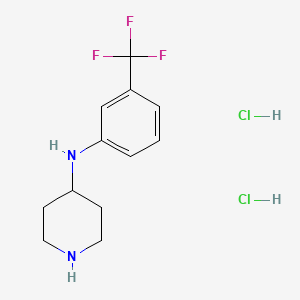

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)
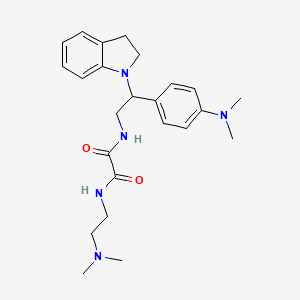
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2584852.png)

![Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate](/img/structure/B2584855.png)
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)
